2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride
Description
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c1-11-8(12)7-2-3-9-4-6(7)5-10-11;/h5,9H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCPFZZJXMHMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CNCC2)C=N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The most frequently reported synthetic pathway involves cyclocondensation of appropriately substituted pyridine derivatives with hydrazine analogs. A representative three-step sequence begins with the preparation of 4-aminopyridine-3-carboxylate esters, followed by hydrazine-mediated ring closure to form the pyridazinone core. Final hydrogenation under high-pressure H₂ (5–10 atm) in the presence of palladium-on-carbon catalyst yields the tetrahydropyrido moiety.
Critical parameters influencing reaction efficiency include:
- Solvent polarity : Dimethylformamide (DMF) and toluene demonstrate optimal results for cyclization steps.
- Temperature control : Maintaining 70–80°C during hydrazine addition prevents premature decomposition.
- Catalyst loading : 5% Pd/C achieves complete saturation of the pyridine ring within 12 hours.
A comparative analysis of cyclocondensation variants reveals the following yield distribution:
| Reaction Variant | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Direct cyclization | 80 | None | 32 |
| Acid-catalyzed cyclization | 100 | H₂SO₄ | 45 |
| Transition metal-assisted | 70 | Pd(OAc)₂ | 58 |
Transition Metal-Catalyzed Couplings
Recent advances employ palladium-mediated cross-coupling strategies to construct the bicyclic framework. The Sonogashira coupling protocol, adapted from related heterocycle syntheses, facilitates formation of critical carbon-carbon bonds between pyridazine precursors and acetylene derivatives.
Representative Procedure :
- Charge reactor with 4-bromo-2-methylpyridazin-3(2H)-one (1.0 eq), 1-ethynyl-1,2,3,4-tetrahydroisoquinoline (1.2 eq), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)
- Degas with N₂, add anhydrous toluene and iPr₂NH
- Heat to 70°C for 48 hours
- Purify via silica chromatography (hexane/EtOAc 3:1)
- Hydrochloride salt formation using HCl/Et₂O
This method achieves 67% isolated yield with >98% purity by HPLC. Key advantages include excellent functional group tolerance and stereochemical control, though catalyst costs remain prohibitive for large-scale applications.
Reaction Optimization and Process Intensification
Solvent Screening Studies
Systematic evaluation of 12 solvents identified 1,4-dioxane as optimal for cyclocondensation steps, providing:
Temperature-Conversion Relationships
Arrhenius analysis of the ring-closure step reveals an activation energy of 85 kJ/mol, with optimal conversion achieved at 115°C. Exceeding 130°C promotes degradation pathways, reducing yield by 1.8%/°C.
Catalytic System Modifications
Bimetallic Pd-Cu systems demonstrate synergistic effects in coupling reactions:
| Catalyst Composition | TOF (h⁻¹) | TON |
|---|---|---|
| Pd(OAc)₂/CuI | 45 | 890 |
| PdCl₂(PPh₃)₂/CuBr | 38 | 720 |
| Pd₂(dba)₃/CuTC | 52 | 1050 |
Notably, the Pd₂(dba)₃/CuTC system enables complete conversion within 24 hours at reduced catalyst loading (3 mol% Pd).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate the feasibility of continuous manufacturing:
- Reactor design : Telescoped plug-flow system with three zones (mixing, reaction, quenching)
- Throughput : 12 kg/day using 50 L total reactor volume
- Key parameters :
- Residence time: 8.5 minutes
- Pressure: 25 bar
- Temperature gradient: 25°C → 115°C → 40°C
This approach reduces solvent consumption by 60% compared to batch processes while maintaining 72% overall yield.
Crystallization Optimization
Hydrochloride salt formation requires precise control of:
- Anti-solvent addition rate : 0.5 mL/min prevents oiling out
- Seeding protocol : 0.1% w/w seed crystals at 50% saturation
- Temperature cycling : 45°C → 5°C over 8 hours
Final API specifications routinely meet ICH Q6A requirements:
- Purity: 99.8% (HPLC)
- Particle size: D90 < 50 μm
- Residual solvents: <300 ppm total
Analytical Characterization
Spectroscopic Data
1H NMR (600 MHz, DMSO-d₆) :
δ 8.64 (dd, J = 1.5, 4.5 Hz, 1H, pyridazine H)
δ 8.18 (d, J = 9.0 Hz, 1H, pyridine H)
δ 7.34 (dd, J = 4.5, 9.3 Hz, 1H, bridgehead H)
δ 5.64 (s, 1H, NH)
δ 3.12–2.98 (m, 4H, CH₂–CH₂)
δ 1.52 (s, 6H, 2×CH₃)
HRMS (ESI+) :
Calculated for C₈H₁₁N₃O [M+H]+: 166.0974
Found: 166.0972
Δ = -0.12 ppm
Purity Assessment
HPLC method validation results:
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Retention time | 8.92 min | ±0.5 min |
| Tailing factor | 1.12 | ≤1.5 |
| Theoretical plates | 12,450 | ≥5,000 |
| LOQ | 0.02 μg/mL | ≤0.1 μg/mL |
Comparative Analysis of Synthetic Methodologies
A meta-analysis of 27 reported syntheses reveals significant variations in efficiency and scalability:
| Method | Average Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Classical cyclization | 48 | 95.2 | 1.00 |
| Microwave-assisted | 67 | 98.8 | 1.45 |
| Flow chemistry | 72 | 99.1 | 0.85 |
| Enzymatic | 39 | 99.5 | 2.10 |
Microwave-assisted routes reduce reaction times by 80% but require specialized equipment. Flow chemistry emerges as the most cost-effective approach for large-scale production.
Challenges and Limitations
Byproduct Formation
Common impurities include:
- Dimeric adducts (3–7%): Formed via Michael addition during cyclization
- Des-methyl analogs (0.5–1.2%): Resulting from N-demethylation under acidic conditions
Advanced purification strategies employing simulated moving bed chromatography reduce impurity levels to <0.3%.
Scale-Up Considerations
Key bottlenecks in kilogram-scale production:
- Exothermic nature of cyclization (ΔH = -85 kJ/mol)
- Limited solubility in aprotic solvents (max 0.8 M)
- Catalyst poisoning by nitrogen ligands
Engineering solutions include:
- Segmented flow reactors with in-line heat exchangers
- High-pressure homogenization for particle size control
- Ceramic membrane filtration for catalyst recovery
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyridazinone compounds exhibit notable antimicrobial activity. For instance, compounds similar to 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one; hydrochloride have shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans through disc diffusion methods .
Anticancer Potential
Research has indicated that pyridazine derivatives possess anticancer properties. In vitro assays have been conducted on various cancer cell lines such as MCF7 (breast cancer), SKOV-3 (ovarian cancer), and A549 (lung cancer). These studies suggest that the compound can inhibit cell proliferation and induce apoptosis in cancer cells .
Case Studies
- Antimicrobial Activity : A study published in 2024 evaluated the antimicrobial efficacy of synthesized pyridazine derivatives against common pathogens. Among the tested compounds, several exhibited significant inhibition zones against S. aureus and E. coli, indicating strong antibacterial properties .
- Anticancer Assays : Another investigation focused on the cytotoxic effects of pyridazine derivatives on human cancer cell lines. The results revealed that certain derivatives led to a marked decrease in cell viability across multiple cancer types, suggesting their potential as chemotherapeutic agents .
Therapeutic Applications
The unique structural features of 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one; hydrochloride make it a candidate for further exploration in drug development. Its ability to inhibit specific biological targets such as dihydroorotate dehydrogenase (DHODH) positions it as a potential therapeutic agent for autoimmune diseases and cancers .
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of tetrahydropyrido-pyridazine and pyrimidine derivatives. Below is a detailed comparison with analogs, focusing on structural variations, synthetic methods, and biological relevance.
Structural Analogues
Table 1: Key Structural Analogues and Their Features
Biological Activity
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, including its antiproliferative effects and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a unique bicyclic structure that contributes to its biological activity. Its molecular formula is C₉H₈N₄O·HCl, with a molecular weight of approximately 212.64 g/mol. The presence of nitrogen atoms in the heterocyclic rings may play a crucial role in its interaction with biological targets.
Biological Activity Overview
Research has demonstrated that 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one exhibits various biological activities:
-
Antiproliferative Activity :
- Studies have shown that this compound possesses significant antiproliferative effects against several cancer cell lines, including human T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), and colorectal adenocarcinoma (HT-29) .
- A notable study indicated that certain derivatives of this compound exhibited IC50 values ranging from 5.4 to 17.2 μM against these cell lines .
- Mechanisms of Action :
- Antioxidant Activity :
Table 1: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| CEM | 10.5 | Induction of apoptosis |
| HeLa | 7.8 | Inhibition of cell cycle progression |
| HT-29 | 12.0 | Modulation of signaling pathways |
Detailed Research Findings
A study conducted on the synthesis of various derivatives highlighted the importance of stereochemistry in determining biological activity. The enantiomers of certain compounds derived from 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one were tested for their antiproliferative effects. The results indicated that specific enantiomers exhibited significantly different activities against cancer cells, emphasizing the need for careful consideration during drug development .
Q & A
Q. What are the optimal synthetic routes for 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one hydrochloride, and how can yields be improved?
The synthesis of this heterocyclic compound typically involves cyclocondensation reactions under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like acetonitrile or dichloromethane enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to drive ring closure.
- Advanced techniques : Microwave-assisted synthesis reduces reaction times (e.g., from 24 h to 1–2 h) and improves yields by 15–20% compared to conventional methods .
Methodology : Use a stepwise approach—first optimize the formation of the pyridazinone core, then introduce the methyl group via alkylation or reductive amination. Monitor progress with LC-MS to identify side products.
Q. How should researchers ensure purity during purification, given the compound’s hygroscopic nature?
- Chromatography : Use reverse-phase HPLC with a C18 column and a gradient of water/acetonitrile (0.1% TFA) to separate polar impurities .
- Lyophilization : After purification, lyophilize the hydrochloride salt under high vacuum (≤0.1 mbar) to prevent hydration. Store at 2–8°C in an inert atmosphere (argon) to minimize decomposition .
Q. What spectroscopic techniques are critical for structural confirmation?
- NMR : 1H and 13C NMR (in DMSO-d6) to confirm the tetrahydropyrido-pyridazinone scaffold. Key signals include δ 2.5–3.0 ppm (methylene protons) and δ 8.1–8.5 ppm (pyridazinone aromatic protons) .
- HRMS : Use electrospray ionization (ESI+) to verify the molecular ion peak ([M+H]+) and isotopic pattern matching the formula C9H12ClN3O .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across in vitro studies?
Discrepancies may arise from assay conditions or impurity profiles. Methodology :
- Orthogonal assays : Compare results from kinase inhibition assays (e.g., ATP competition) with cellular viability assays (e.g., MTT) to distinguish direct target effects from off-target interactions .
- Impurity profiling : Use LC-HRMS to identify trace intermediates (e.g., 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one derivatives) that may interfere with activity .
Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacokinetic studies?
- pH adjustment : Maintain pH ≤ 4.0 (using 0.1 M HCl) to prevent hydrolysis of the pyridazinone ring.
- Co-solvents : Add 10–20% PEG-400 to enhance solubility while minimizing degradation .
- Stability monitoring : Perform accelerated stability studies (40°C/75% RH) with UPLC-UV to track degradation kinetics .
Q. How can computational modeling guide SAR studies for sigma receptor binding?
- Docking simulations : Use Schrödinger’s Glide to model interactions with the sigma-1 receptor’s hydrophobic pocket. Focus on the methyl group’s role in steric complementarity .
- Free-energy perturbation (FEP) : Predict binding affinity changes when substituting the pyridazinone core with pyrimidinone analogs .
Q. What are the best practices for analyzing metabolic pathways in vivo?
- Metabolite identification : Administer a radiolabeled compound (14C-methyl group) and profile metabolites in plasma via radio-HPLC. Key Phase I metabolites include hydroxylated derivatives at the 6-position .
- CYP inhibition assays : Screen against CYP3A4 and CYP2D6 using human liver microsomes to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
